molecular formula C25H22N4O3 B2617417 1-(4-(3-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251594-67-8

1-(4-(3-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2617417
CAS No.: 1251594-67-8
M. Wt: 426.476
InChI Key: MTZJLHYLHJLEGV-UHFFFAOYSA-N
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Description

1-(4-(3-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes a methoxybenzamido group, a benzyl group, and an imidazole ring. This compound has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methoxybenzoic acid: This is achieved through the esterification of 3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst.

    Formation of 3-methoxybenzamide: The ester is then converted to 3-methoxybenzamide through a reaction with ammonia.

    Synthesis of 4-(3-methoxybenzamido)benzyl chloride: This intermediate is prepared by reacting 3-methoxybenzamide with benzyl chloride in the presence of a base.

    Formation of the final compound: The final step involves the reaction of 4-(3-methoxybenzamido)benzyl chloride with N-phenyl-1H-imidazole-4-carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 1-(4-(3-hydroxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide.

    Reduction: Formation of 1-(4-(3-methoxybenzylamino)benzyl)-N-phenyl-1H-imidazole-4-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide
  • 1-(4-(3-methoxybenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide
  • 1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Uniqueness

1-(4-(3-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-32-22-9-5-6-19(14-22)24(30)27-21-12-10-18(11-13-21)15-29-16-23(26-17-29)25(31)28-20-7-3-2-4-8-20/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZJLHYLHJLEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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